REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[CH:19]=2)[CH:7]=1)=[O:5])C.[OH-].[Li+]>CO.O>[Cl:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[CH2:17][N:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:15](=[O:16])[C:6]([C:4]([OH:5])=[O:3])=[CH:7]1 |f:1.2,3.4|
|
Name
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1-(3-chloro-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
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Quantity
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7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN(C2=CC=CC=C2C1=O)CC1=CC(=CC=C1)Cl
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Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consisting only of thorough evaporation of solvents
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(CN2C=C(C(C3=CC=CC=C23)=O)C(=O)O)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |